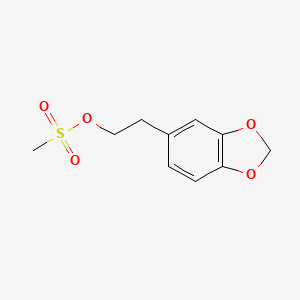

3,4-Methylenedioxyphenethyl mesylate

Description

3,4-Methylenedioxyphenethyl mesylate is a mesylate (methanesulfonate) salt derived from a phenethylamine backbone substituted with a methylenedioxy group. Mesylates are widely employed in pharmaceuticals and chemical synthesis due to their enhanced solubility and stability compared to free bases or other salts.

Key physicochemical attributes inferred from similar mesylates include:

- Physical State: Likely a solid or low-viscosity liquid at ambient temperature, consistent with mesylate esters like nelfinavir mesylate .

- Analytical Behavior: Separation via gas chromatography-mass spectrometry (GC-MS) is feasible, as mesylate esters generally exhibit boiling points around 200°C .

- Reactivity: The mesylate group acts as a leaving group in nucleophilic substitution reactions, facilitating synthetic modifications (e.g., amine displacement reactions) .

Properties

Molecular Formula |

C10H12O5S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethyl methanesulfonate |

InChI |

InChI=1S/C10H12O5S/c1-16(11,12)15-5-4-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

RDVUPCSNRRCQRM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nafamostat Mesylate

- Structure : Aromatic guanidinium core with a mesylate counterion.

- Applications : Anticoagulant in continuous kidney replacement therapy (CKRT) due to its serine protease inhibition .

- Key Differences: Functional Groups: Nafamostat contains a guanidine group, enabling protease binding, whereas 3,4-methylenedioxyphenethyl mesylate lacks this moiety. Solubility: Nafamostat mesylate is highly water-soluble for intravenous administration, whereas phenethylamine-derived mesylates may exhibit lower polarity.

Bromocriptine Mesylate

- Structure : Ergoline alkaloid with a mesylate counterion.

- Applications : Dopamine agonist for treating Parkinson’s disease and hyperprolactinemia .

- Key Differences :

- Bioactivity : Bromocriptine targets dopamine receptors, while 3,4-methylenedioxyphenethyl mesylate’s pharmacological profile (if any) remains undefined.

- Synthesis : Bromocriptine mesylate is derived from complex alkaloid biosynthesis, contrasting with the simpler synthetic route for phenethylamine mesylates .

3,4-Methylenedioxyphenethyl Isocyanate

- Structure : Shares the methylenedioxyphenethyl backbone but substitutes mesylate with an isocyanate group.

- Applications : Intermediate in organic synthesis, forming stable adducts via electrophilic isocyanate reactivity .

- Key Differences :

- Reactivity : The isocyanate group undergoes rapid nucleophilic addition (e.g., with amines or alcohols), whereas mesylates primarily participate in substitution reactions.

- Stability : Mesylates are more hydrolytically stable under physiological conditions compared to moisture-sensitive isocyanates.

Comparative Data Table

Challenges and Limitations

- Analytical Complexity : HPLC analysis of mesylates is hindered by their polarity and lack of chromophores, necessitating derivatization or alternative techniques like GC-MS .

- Pharmacological Data Gap : Unlike well-studied mesylates (e.g., nafamostat), 3,4-methylenedioxyphenethyl mesylate lacks clinical or toxicological data, limiting its therapeutic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.